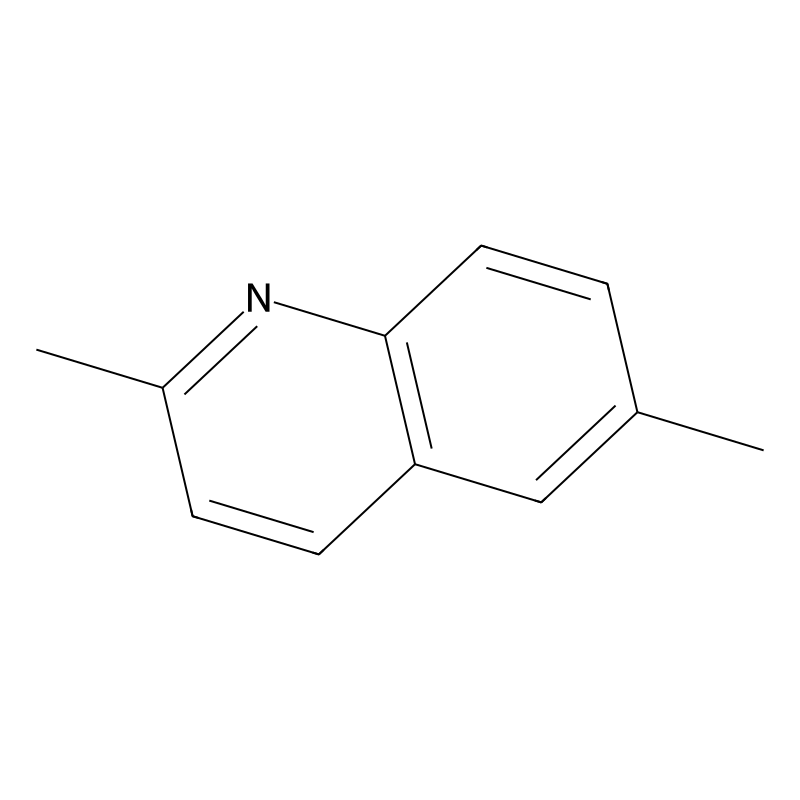

2,6-Dimethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,6-Dimethylquinoline spectroscopic data

Spectroscopic Data Summary

The table below summarizes the available experimental data for 2,6-Dimethylquinoline (C₁₁H₁₁N, CAS 877-43-0).

| Spectroscopic Method | Key Data & Conditions | Experimental Context |

|---|

| Mass Spectrometry (MS) | Molecular ion, m/z: 157.0 [1] Significant fragments, m/z (relative intensity): 156.0 (32.5%), 115.0 (8.3%), 142.0 (8.2%) [1] | Instrument: Not specified Ionization: 75 eV Source Temp: 280 °C [1] | | Infrared Spectroscopy (IR) | Spectrum Available: Yes (as JCAMP-DX file) [2] State: Solution (CCl₄ and CS₂) [2] | Instrument: BAIRD (PRISM) Path length: 0.010 cm [2] | | UV/Visible Spectroscopy | Spectrum Available: Yes (as JCAMP-DX file) [3] | Instrument: Hitachi 139 [3] | | X-ray Crystallography | Crystal System: Orthorhombic [4] Space Group: P2₁2₁2₁ [4] Melting Point: 328 K (55 °C) [4] | Temperature: 113 K R factor: 0.041 [4] |

The experimental workflow for characterizing a compound like this compound typically involves multiple spectroscopic techniques. The diagram below outlines this general process and how the data from each method contributes to the overall analysis.

General workflow for spectroscopic characterization of this compound, showing available (green) and unavailable (red) data.

Experimental Protocols

For researchers seeking to reproduce or compare results, here are the methodologies cited in the available data.

- Mass Spectrometry [1]: The mass spectrum was acquired with an electron ionization (EI) source set to 75 eV. The sample was introduced via a reservoir held at 180 °C, with the ion source temperature maintained at 280 °C.

- Infrared Spectroscopy [2]: The IR spectrum was measured on a dispersive BAIRD instrument with a NaCl prism. The sample was prepared as a solution, using carbon tetrachloride (CCl₄) for the 2-10.1 μm region and carbon disulfide (CS₂) for the 10.1-16 μm region, with a standard 0.010 cm path length cell.

- X-ray Crystallography [4]: Single-crystal X-ray diffraction data was collected at 113 K using Mo Kα radiation (λ = 0.71070 Å). The structure was solved with SHELXS97 and refined with SHELXL97. The H atoms of the methyl groups were found to be disordered over two sites and were refined with equal occupancies (50:50).

Finding Missing Information

A complete spectroscopic profile for this compound is lacking in the public search results. To fill these gaps, you could:

- Consult Specialized Databases: Access subscription-based spectral databases such as SciFinder or Reaxys, which often contain more comprehensive NMR and spectral data.

- Review Synthetic Literature: Search for primary research articles detailing the synthesis or application of this compound, as they typically include full spectroscopic characterization to support their findings.

References

2,6-Dimethylquinoline safety data sheet

Chemical Identity & Key Properties

The table below summarizes the fundamental identifying information and a key physical property for 2,6-Dimethylquinoline.

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| CAS Registry Number | 877-43-0 [1] [2] |

| Molecular Formula | C₁₁H₁₁N [1] [2] |

| Molecular Weight | 157.21 g/mol [1] |

| Vapor Pressure | log₁₀(P) = A - (B / (T + C)) where A=4.03965, B=1735.613, C=-108.278 (T: 461.61 to 539.44 K) [2] |

Sources for Safety Data Sheets

Although a full SDS was not directly available, the following suppliers are listed as having SDS documents for this compound (CAS 877-43-0) [1]. You can visit their websites to obtain the official documents.

| Supplier Name | SDS Link |

|---|---|

| Alfa-Aesar | View / download SDS |

| Sigma-Aldrich | View / download SDS |

| TCI | View / download SDS |

Research Context & Experimental Data

For a technical guide, it is crucial to understand the variability in the foundational in vivo toxicity data. An analysis of historical rat acute oral toxicity (LD₅₀) studies reveals significant inherent variability [3].

- Hazard Categorization Variability: When the same chemical was tested in multiple independent studies, they resulted in the same hazard categorization only about 60% of the time on average [3].

- Margin of Uncertainty: Due to this biological and methodological variability, a quantitative margin of uncertainty of ±0.24 log₁₀ (mg/kg) is associated with discrete rat acute oral LD₅₀ values. This means a reported LD₅₀ of 100 mg/kg could reasonably range from ~57 to 174 mg/kg [3].

This workflow outlines the process of compiling and analyzing this data:

How to Proceed

- Obtain Official SDSs: Download the SDS documents from the supplier links above. These are the most direct sources of safety, handling, and regulatory information.

- Consult Chemical Databases: For additional toxicological and eco-toxicological data, you can search the ECHA website [4] and other regulatory databases mentioned in the research [3].

- Contextualize Findings: When reviewing or generating new toxicity data, use the provided margin of uncertainty to realistically assess the results.

References

- 1. SDS of 2 , 6 - Dimethylquinoline , Safety , CAS... - chemBlink Data Sheets [chemblink.com]

- 2. Quinoline, 2,6-dimethyl- - the NIST WebBook [webbook.nist.gov]

- 3. Evaluation of Variability Across Rat Acute Oral Systemic ... [pmc.ncbi.nlm.nih.gov]

- 4. Substances restricted under REACH - ECHA - European Union [echa.europa.eu]

2,6-Dimethylquinoline methyl group disorder

Research Context & Methodology

Recent advanced studies on quinoline derivatives highlight the importance of crystallographic and computational methods for analyzing molecular disorder, which aligns with your query.

A 2025 study on the C4-methylation of quinolines details a photoactive, biomimetic reagent that enables previously challenging direct C–H methylation. The protocol involves a bulky α-aminomethyl radical to achieve high regioselectivity, a significant advancement over traditional methods that often result in unmanageable methyl radicals and poor selectivity [1].

Another 2025 paper on synthesizing quinolin-8-amine derivatives confirms the standard practice of using single-crystal X-ray diffraction to unambiguously determine molecular structure and solid-state packing. This research also utilized Hirshfeld surface analysis and energy framework calculations to quantify intermolecular interactions and their contributions to crystal packing stability, which are critical for identifying and understanding disorder [2].

Conceptual Workflow for Analysis

The diagram below outlines a general experimental workflow for investigating molecular disorder, integrating the techniques mentioned in the research.

Experimental workflow for structural analysis from crystallization to final model validation.

Key Experimental Techniques & Parameters

For researchers designing such a study, here are the core methodologies and quantitative parameters derived from recent literature.

| Experimental Technique | Key Measurable Parameters / Outcomes | Purpose / Relevance to Disorder |

|---|---|---|

| Single-Crystal X-ray Diffraction [2] | Bond lengths (e.g., C=N: ~1.318-1.363 Å), bond angles, torsion angles, anisotropic displacement parameters (ADPs). | Unambiguously determines atomic positions; reveals disorder via elongated/elliptical ADPs and alternative atomic sites. |

| Hirshfeld Surface Analysis [2] | Quantifies intermolecular contacts (e.g., H···H, H···C, H···X). | Identifies and quantifies weak interactions governing crystal packing, which can stabilize or be disrupted by disorder. |

| Energy Framework Calculations [2] | Calculates interaction energies (kJ/mol) for molecular pairs (electrostatic, polarization, dispersion, exchange-repulsion). | Determines the stability of different molecular arrangements, helping explain the energetic drivers of disorder. |

| Computational Chemistry (DFT) [2] | Optimized geometry, vibrational frequencies, electrostatic potential maps, orbital energies. | Models the ideal gas-phase structure and calculates energy barriers for methyl group rotation, informing disorder analysis. |

Navigating the Information Gap

The absence of a direct case study on this compound means you would be contributing new knowledge. Your investigation would likely follow the workflow above, using the techniques in the table.

- Search Strategy: Use academic databases like SciFinder or Reaxys with keywords "this compound crystal structure," "methyl torsion," or "disorder in heterocyclic systems."

- Comparative Analysis: If no data is found for this compound, you can analyze it yourself and compare its structural data with related molecules from crystal structure databases (e.g., Cambridge Structural Database).

References

Comprehensive HPLC Analysis of 2,6-Dimethylquinoline: Application Notes and Protocols for Drug Development Research

Introduction and Chemical Profile

2,6-Dimethylquinoline is a structurally significant heterocyclic compound with important applications in pharmaceutical research and analytical chemistry. This organic compound with the molecular formula C₁₁H₁₁N has garnered substantial scientific interest due to its biological activity and utility in method development. The compound occurs naturally in the roots of Peucedanum praeruptorum and has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly CYP1A2, making it highly relevant to drug metabolism studies and pharmacokinetic research [1] [2]. The ability of this compound to modulate key drug-metabolizing enzymes positions it as a valuable compound for investigating drug-drug interactions and metabolic pathways in early-stage drug development.

The molecular structure of this compound features a quinoline backbone with methyl substituents at both the 2- and 6-positions, contributing to its distinctive physicochemical properties including a logP value of 2.83, indicating moderate lipophilicity [3]. This balance between hydrophobic and hydrophilic characteristics makes it amenable to reversed-phase chromatographic separation, which represents the most common analytical approach for this compound. As pharmaceutical research increasingly focuses on compounds that can serve as both drug candidates and metabolic probes, this compound has emerged as a versatile analytical standard and biological tool compound with dual utility in separation science and enzymology.

HPLC Method Development and Optimization

Separation Conditions and Parameters

The analysis of this compound can be effectively performed using reversed-phase high-performance liquid chromatography (RP-HPLC), a technique that separates compounds based on their differential partitioning between a mobile phase and a hydrophobic stationary phase [4] [5]. Based on established methodologies, the separation employs a Newcrom R1 HPLC column, which features a special reverse-phase matrix with low silanol activity that minimizes secondary interactions and provides excellent peak symmetry for basic compounds like this compound [3]. The mobile phase consists of a mixture of acetonitrile, water, and phosphoric acid, which can be modified by replacing phosphoric acid with formic acid when mass spectrometry compatibility is required.

Table 1: Optimal HPLC Conditions for this compound Separation

| Parameter | Standard Conditions | MS-Compatible Conditions | Fast UPLC Conditions |

|---|---|---|---|

| Column | Newcrom R1 | Newcrom R1 | Newcrom R1 (3 µm particles) |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Acetonitrile/Water/Formic Acid | Acetonitrile/Water/Formic Acid |

| Flow Rate | Standard HPLC flow (1-2 mL/min) | Standard HPLC flow (1-2 mL/min) | Higher flow for UPLC |

| Detection | UV-Vis | Mass Spectrometry | UV or MS |

| Application Scope | Standard analysis, pharmacokinetics, preparative separation | Mass spectrometry applications | Fast analysis, high-throughput screening |

The separation method is scalable and adaptable to various analytical scenarios, from qualitative analysis to preparative-scale purification [3]. For laboratories utilizing ultra-high performance liquid chromatography (UHPLC) systems, which operate at pressures beyond 1000 bar and offer improved resolution, sensitivity, and faster analysis times, smaller 3 µm particle columns are available [4]. The method follows the fundamental principle of HPLC where compounds separate due to their varying degrees of interaction with the stationary phase, with the mobile phase carrying the sample through the column to the detector, which generates a signal proportional to the amount of each component [4] [5].

Method Selection and Development Considerations

When developing an HPLC method for this compound, several factors must be considered to achieve optimal separation. The physicochemical properties of the analyte, including its moderate hydrophobicity (logP 2.83) and aromatic structure, influence its retention behavior in reversed-phase systems [3] [4]. The choice between isocratic and gradient elution depends on the complexity of the sample matrix; while isocratic methods employing a consistent mobile phase composition are sufficient for pure samples, gradient methods with changing mobile phase composition provide better resolution for complex mixtures [4]. The aqueous component of the mobile phase may be modified with acids like formic or phosphoric acid to improve peak shape and separation efficiency through ion suppression or ion-pairing mechanisms.

The selection of detection methodology should align with the analytical objectives. Traditional UV detection is suitable for standard quantification, while mass spectrometry detection provides superior specificity and sensitivity for metabolite identification or trace analysis [4]. The scalability of the method also enables its application in preparative chromatography for isolating this compound or related compounds from complex mixtures, with the potential for collecting fractionated eluent into discrete containers for further investigation [3] [4]. This flexibility makes the method valuable across various stages of drug development, from initial discovery to quality control.

Biochemical Applications and Inhibition Profile

Cytochrome P450 Inhibition

This compound exhibits significant biological activity as an inhibitor of cytochrome P450 enzymes, particularly demonstrating potent inhibition of CYP1A2 with an IC₅₀ value of 3.3 µM [2]. This isoform of cytochrome P450 is responsible for the metabolism of several clinical drugs, and its inhibition can lead to clinically significant drug-drug interactions. The compound also inhibits CYP2B6 activity, though with lower potency (IC₅₀ 480 µM) [1] [2]. This differential inhibition profile makes this compound a valuable pharmacological tool for studying metabolic pathways and investigating drug-interaction potential in early-stage drug development.

Table 2: Cytochrome P450 Inhibition Profile of this compound

| Enzyme Target | IC₅₀ Value | Inhibition Potency | Biological Significance |

|---|---|---|---|

| CYP1A2 | 3.3 µM | Potent | Major drug-metabolizing enzyme; inhibition affects pharmacokinetics of substrates |

| CYP2B6 | 480 µM | Moderate | Minor hepatic enzyme with growing clinical importance |

| Other CYP Enzymes | Not specified | Not established | Potential for broader inhibition spectrum |

The inhibitory effects of this compound on cytochrome P450 enzymes have been demonstrated in studies using recombinant human enzymes, indicating its potential as a selective probe for reaction phenotyping and metabolic stability assays [1]. This application is particularly relevant in pharmaceutical research where understanding and predicting drug interactions early in development can prevent late-stage failures. The compound's natural occurrence in Peucedanum praeruptorum also suggests possible roles in plant biochemistry and traditional medicine, though these aspects require further investigation [1] [2].

Detailed Analytical Protocol

HPLC Analysis Procedure

This protocol describes the detailed steps for analyzing this compound using reversed-phase HPLC based on established methodologies [3] [4]. The method is suitable for both qualitative identification and quantitative analysis of the compound in various matrices including pharmaceutical formulations and biological samples.

Materials and Reagents:

- This compound reference standard (98% purity, CAS 877-43-0) [1]

- HPLC-grade acetonitrile

- HPLC-grade water

- Phosphoric acid or formic acid (for MS compatibility)

- Newcrom R1 HPLC column (or equivalent reversed-phase column)

Sample Preparation:

- Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile or mobile phase.

- For quantitative analysis, prepare a series of standard solutions covering the expected concentration range (typically 0.1-100 µg/mL).

- For solid samples, accurately weigh the powder and dissolve in an appropriate solvent [1].

- Filter all samples through a 0.45 µm or 0.22 µm membrane filter before injection to prevent column contamination.

Instrumental Conditions:

- Column: Newcrom R1 or equivalent C18 column (150 × 4.6 mm, 5 µm or 3 µm for UPLC)

- Mobile Phase: Acetonitrile/water/phosphoric acid (optimize ratio based on specific column, typically 40:60 to 60:40)

- Flow Rate: 1.0 mL/min for standard HPLC; 0.2-0.7 mL/min for UPLC applications

- Detection: UV-Vis detector set at appropriate wavelength (based on UV spectrum)

- Injection Volume: 10-20 µL for analytical applications

- Temperature: Ambient or controlled column temperature (25-30°C)

Chromatographic Procedure:

- Prime the HPLC system with mobile phase and equilibrate the column for at least 30 minutes or until a stable baseline is achieved.

- Perform blank injection to confirm system cleanliness.

- Inject calibration standards to establish a linear response curve.

- Inject unknown samples using the same chromatographic conditions.

- For extended sequence runs, include quality control samples at regular intervals to monitor system performance.

Method Optimization Tips:

- Adjust the acetonitrile/water ratio in the mobile phase to achieve retention times between 3-10 minutes.

- If peak tailing is observed, increase acid concentration (0.1% formic or phosphoric acid) to improve peak shape.

- For mass spectrometry detection, use volatile modifiers (formic acid) instead of phosphoric acid.

- For complex samples, employ a gradient elution program to enhance separation efficiency.

Advanced Applications and Derivatization Approaches

Fluorigenic Derivatization for Spectrofluorimetric Detection

Beyond conventional HPLC applications, this compound serves as a precursor for synthesizing advanced derivatizing reagents used in spectrofluorimetric detection methods. The compound can be transformed into this compound-4-(N-succinimidyl)-formate (DMQF-OSu), which functions as an excellent fluorigenic reagent for the determination of aliphatic amines [6]. This application leverages the significant difference in fluorescence intensity between the native reagent and its amine derivatives, enabling highly sensitive detection of biologically important amines.

The derivatization reaction proceeds under mild conditions in aqueous solutions at room temperature, with DMQF-OSu reacting readily with both primary and secondary amines while generating minimal by-products [6]. The resulting derivatives exhibit strong fluorescence with excitation and emission maxima at approximately 324.4 nm and 416 nm, respectively, allowing for detection limits as low as 1.94×10⁻¹⁰ mol/L for methylamine [6]. This exceptional sensitivity makes the technique valuable for analyzing trace-level amines in environmental and biological samples, including tap water and lake water, with reported recoveries of 99-104% [6]. The method provides a rapid, simple, and feasible alternative to more complex chromatographic approaches for total amine quantification.

Experimental Workflows and Visualization

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data analysis:

Diagram 1: HPLC Analysis Workflow for this compound. This diagram illustrates the sequential steps from sample preparation through data analysis in the HPLC method.

Cytochrome P450 Inhibition Pathway

The following diagram illustrates the biochemical inhibition pathway of this compound and its impact on drug metabolism:

Diagram 2: Cytochrome P450 Inhibition Pathway. This diagram shows the mechanism by which this compound inhibits drug-metabolizing enzymes, potentially leading to altered pharmacokinetics of co-administered medications.

Conclusion

The comprehensive application notes and protocols presented herein establish robust methodologies for the analysis of this compound using HPLC techniques. The well-characterized reversed-phase method provides reliable separation and quantification, while the compound's significant cytochrome P450 inhibition activity makes it particularly valuable for drug metabolism studies. The scalability of the method from analytical to preparative scale, along with its adaptability to various detection platforms including mass spectrometry, ensures broad applicability across pharmaceutical research and development. Furthermore, the derivatization potential of this compound for fluorigenic reagent synthesis extends its utility to sensitive spectrofluorimetric detection of biologically important amines. These collective attributes position this compound as both an analytical standard and a biologically active compound with dual relevance to separation science and drug metabolism research.

References

- 1. This compound 98 877-43-0 [sigmaaldrich.com]

- 2. This compound | CYP1A2 Inhibitor [medchemexpress.com]

- 3. , 2 - 6 | SIELC Technologies Dimethylquinoline [sielc.com]

- 4. HPLC Basics: What You Should Know [thermofisher.com]

- 5. High-performance liquid chromatography [en.wikipedia.org]

- 6. Spectrofluorimetric determination of aliphatic amines using ... [sciencedirect.com]

Chemical Profile of 2,6-Dimethylquinoline

2,6-Dimethylquinoline (CAS Registry Number: 877-43-0) is an organic compound with the molecular formula C11H11N and a molecular weight of 157.21 g/mol [1]. It is a white to almost white crystalline solid at room temperature [1].

| Property | Value |

|---|---|

| CAS Registry Number | 877-43-0 [1] |

| Molecular Formula | C11H11N [1] |

| Molecular Weight | 157.21 g/mol [1] |

| Melting Point | 57-59 °C (lit.) [1] |

| Boiling Point | 266-267 °C [1] |

| XLogP3 | 3.1 [2] |

CYP Inhibition Profile of this compound

Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes. The quantitative inhibition data is summarized below [3].

| Cytochrome P450 Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|

| CYP1A2 | 3.3 µM |

| CYP2B6 | 480 µM |

This data shows that this compound is a potent and selective inhibitor of CYP1A2, with significantly lower activity against CYP2B6. This selectivity makes it a useful tool compound for in vitro experiments aimed at elucidating the specific role of CYP1A2 in drug metabolism [4] [3].

Experimental Protocol for CYP Inhibition Assay

The following section details a validated high-throughput methodology for assessing the inhibitory effects of compounds on major cytochrome P450 enzymes, adapted from current literature [5] [6]. This protocol is suitable for evaluating this compound.

Materials and Reagents

- Enzyme Source: Pooled human liver microsomes (HLM) or cDNA-expressed recombinant CYP enzymes (e.g., CYP1A2) [4] [5].

- Probe Substrate: Phenacetin (for CYP1A2) [5] [6].

- Inhibitor: this compound (prepare stock solution in DMSO; final solvent concentration typically ≤1% v/v) [4].

- Cofactor: NADPH-generating system [4] [5].

- Incubation Buffer: 0.1 M potassium phosphate buffer, pH 7.4 [5].

- Stop Solution: Acetonitrile with internal standards [5].

Workflow for CYP Inhibition Assay

The following diagram illustrates the key steps involved in performing the CYP inhibition assay:

Detailed Procedure

- Reaction Mixture Setup: In a 96-well plate, add the following components to each well to make a final volume of 150 µL:

- 0.1 M potassium phosphate buffer, pH 7.4.

- Human liver microsomes (e.g., 0.2 mg/mL final protein concentration) [5].

- Probe substrate Phenacetin (at a concentration around its Km value of ~100 µM for CYP1A2) [5].

- Varying concentrations of this compound (e.g., from 0.001 to 1000 µM for a full IC50 curve) [4].

- Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 37°C in a shaking thermomixer [5].

- Reaction Initiation: Start the enzymatic reaction by adding the NADPH-generating system.

- Incubation: Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring linear reaction kinetics [4] [5].

- Reaction Termination: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 20 µL stop solution to 100 µL incubation volume) containing stable isotope-labeled internal standards [5].

- Sample Processing: Centrifuge the terminated reaction mixtures at 13,000 × g for 15 minutes at 4°C to precipitate proteins. Collect the supernatant for analysis [5].

- Analytical Quantification: Analyze the supernatant using UHPLC-MS/MS to quantify the formation of the specific metabolite, acetaminophen, which is the marker for CYP1A2 activity [5] [6].

- Data Analysis: Calculate the remaining enzyme activity at each inhibitor concentration. Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data using non-linear regression analysis (e.g., with Prism software) to determine the IC50 value [4].

Application Notes in Drug Development

The potent and selective inhibition of CYP1A2 by this compound makes it valuable for several applications in early-stage drug discovery and development [4] [5]:

- Mechanism of Metabolism Studies: It can be used in reaction phenotyping experiments to determine the fraction of a new chemical entity's metabolism that is catalyzed by CYP1A2 [4].

- Predicting Drug-Drug Interactions (DDIs): Data generated using this compound helps assess the potential for DDIs when a new drug is co-administered with other substances that inhibit or induce CYP1A2 [5] [7].

- Validation of High-Throughput Assays: It serves as a reference inhibitor for validating new cocktail assays designed to screen for CYP inhibition, ensuring the assay robustly detects CYP1A2 inhibition [5] [6].

Critical Considerations for the Protocol

- Enzyme Source and Specificity: While human liver microsomes provide a physiologically relevant environment, they contain multiple CYP enzymes. To confirm the specific role of CYP1A2, the assay should be validated using cDNA-expressed CYP1A2. Counter-screening against other major CYPs (e.g., CYP2B6, CYP3A4, CYP2D6) is essential to rule out non-selective inhibition [4] [5] [3].

- Solvent Effects: The concentration of organic solvents like DMSO used to dissolve test compounds must be minimized (typically <1% v/v) as they can interfere with CYP enzyme activity [4].

- Data Integrity: It is critical to establish linear conditions with respect to incubation time and microsomal protein concentration to ensure that the measured IC50 values are accurate and reliable [4].

References

- 1. This compound | 877-43-0 [chemicalbook.com]

- 2. This compound | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYP2 Inhibitor, Activator, Modulator, Gene [medchemexpress.com]

- 4. New potent and selective cytochrome P450 2B6 (CYP2B6) ... [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Cytochrome P450 Cocktail Inhibition ... [pmc.ncbi.nlm.nih.gov]

- 6. An in-vitro cocktail assay for assessing compound ... [sciencedirect.com]

- 7. Computer-Aided (In Silico) Modeling of Cytochrome P450 ... [pmc.ncbi.nlm.nih.gov]

2,6-Dimethylquinoline cytochrome P450 inhibitor

Computational Assessment & Structural Alerts

Before initiating laboratory experiments, in silico tools can help prioritize compounds and identify potential risks.

- QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can predict a compound's likelihood to be a substrate or inhibitor of major CYP enzymes like 3A4, 2C9, and 2D6 [1]. The U.S. Food and Drug Administration (FDA) has developed novel QSAR models for predicting reversible and time-dependent inhibition of key CYP enzymes [2] [3]. You can use these models to screen 2,6-dimethylquinoline and identify potential structural alerts.

- Mechanism-Based Inhibition (MBI) Alerts: Be particularly vigilant for alerts of MBI, a form of irreversible inhibition. The 2020 FDA drug-drug interaction guidance notes that metabolites with structural alerts for MBI warrant special attention, even at low plasma concentrations [2] [3]. A literature review for common MBI alerts associated with quinoline derivatives is a critical first step.

Experimental Protocols for Inhibitor Characterization

Once a compound is flagged for potential inhibition, the following standardized in vitro assays are used for experimental confirmation.

Protocol 1: Metabolic Stability (Clearance) Assay

This assay determines if your compound is a substrate for a specific CYP enzyme, which is a prerequisite for some types of inhibition [1].

- Objective: To measure the depletion of this compound over time by a specific recombinant CYP enzyme.

- Materials:

- Recombinant CYP Supersomes (e.g., CYP3A4, CYP2C9, CYP2D6) [1].

- NADPH Regenerating System.

- Test compound: this compound (1 µM in final reaction).

- Phosphate buffer (100 mM, pH 7.4).

- Control compounds (e.g., ketoconazole for CYP3A4).

- Method:

- Incubation: Combine test article, supersomes, and NADPH regenerating system in buffer. Incubate at 37°C with mixing [1].

- Sampling: Withdraw aliquots at specific time points (e.g., 0, 5, 10, 15, 30, 60 minutes) and quench with cold acetonitrile containing an internal standard [1].

- Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant using ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) to determine the half-life (t1/2) of the test compound [1].

Protocol 2: Reversible Inhibition Assay

This protocol determines if your compound directly and reversibly inhibits a CYP enzyme.

- Objective: To measure the concentration of this compound required to inhibit 50% of a CYP enzyme's activity (IC50).

- Materials:

- CYP enzyme source (recombinant or human liver microsomes).

- CYP-specific luminescent or fluorescent probe substrate (see Table 1).

- P450-Glo assay kit or similar.

- Test compound (this compound) at a range of concentrations.

- Selective positive control inhibitors (see Table 1).

- Method:

- Prepare incubation mixtures with the enzyme, probe substrate, and varying concentrations of this compound.

- Initiate the reaction with NADPH.

- Measure the generation of the metabolite using a luminescent/fluorescent readout.

- Calculate the % inhibition and IC50 value from the dose-response curve.

Protocol 3: Time-Dependent Inhibition (TDI) Assay

This assay identifies mechanism-based inhibitors that cause irreversible, long-lasting inhibition.

- Objective: To determine if the inhibitory effect of this compound increases with pre-incubation time in the presence of NADPH.

- Method:

- Pre-incubation: Incubate the test compound with the CYP enzyme and NADPH for a set time (e.g., 0 and 30 minutes).

- Dilution: Dilute the mixture significantly to reduce the concentration of the test compound.

- Activity Measurement: Add a probe substrate to the diluted mixture and measure the remaining enzyme activity.

- A significant loss of activity after pre-incubation with NADPH indicates time-dependent (mechanism-based) inhibition.

Reference Tables for CYP Enzyme Screening

The following tables, based on FDA guidelines, provide essential reference information for designing your inhibition studies [4].

Table 1: Examples of In Vitro Probe Substrates and Inhibitors for CYP Enzymes

| Enzyme | Marker Reaction | Selective Inhibitor (Reversible) | Time-Dependent Inhibitor (TDI) |

|---|---|---|---|

| CYP1A2 | Phenacetin O-deethylation | α-Naphthoflavone | Furafylline |

| CYP2B6 | Bupropion hydroxylation | Sertraline, Ticlopidine | Thiotepa, Clopidogrel |

| CYP2C8 | Amodiaquine N-deethylation | Montelukast | Phenelzine, Gemfibrozil glucuronide |

| CYP2C9 | Diclofenac 4'-hydroxylation | Sulfaphenazole | Tienilic Acid |

| CYP2C19 | S-Mephenytoin 4'-hydroxylation | N-3-benzyl-nirvanol | Ticlopidine |

| CYP2D6 | Bufuralol 1'-hydroxylation | Quinidine | Paroxetine |

| CYP3A4 | Midazolam 1'-hydroxylation, Testosterone 6β-hydroxylation | Ketoconazole, Itraconazole | Azamulin, Troleandomycin |

Table 2: Clinical Index Substrates and Inhibitors (for context)

| Enzyme | Sensitive Clinical Substrate | Strong Clinical Inhibitor |

|---|---|---|

| CYP1A2 | Caffeine, Tizanidine | Fluvoxamine |

| CYP2C8 | Repaglinide | Gemfibrozil |

| CYP2C9 | S-Warfarin (moderately sensitive) | Fluconazole |

| CYP2C19 | Omeprazole | Fluvoxamine |

| CYP2D6 | Dextromethorphan | Paroxetine, Fluoxetine |

| CYP3A | Midazolam, Triazolam | Clarithromycin, Itraconazole |

Data Interpretation and Risk Assessment

After obtaining experimental data, interpret the results to assess the potential drug-drug interaction (DDI) risk of this compound.

- Reversible Inhibition: An IC50 value < 1 µM typically indicates a strong inhibition risk, while values > 10 µM suggest low risk. The [I]/IC50 ratio (where [I] is the anticipated plasma concentration) is a key metric for assessing clinical DDI potential.

- Mechanism-Based Inhibition (MBI): This is a high-risk finding. MBI requires a lower metabolite-to-parent AUC ratio to trigger further investigation because the inhibition is prolonged [2] [3]. The key parameters are the maximum inactivation rate constant (kinact) and the inhibitor concentration that causes half-maximal inactivation (KI).

The experimental workflow for characterizing a compound like this compound involves sequential steps from prediction to validation, as outlined below.

Conclusion

While direct data on this compound is unavailable, the established protocols and frameworks provide a clear path for its characterization. Your application note should emphasize a stepwise strategy:

- Predict using computational tools to assess risk and guide experimental design [1] [2] [3].

- Validate through standardized in vitro assays to confirm reversible inhibition and definitively rule out the higher-risk mechanism-based inhibition [1] [5] [4].

- Interpret results using regulatory guidelines to make informed decisions for subsequent drug development stages [4].

This systematic approach will enable your team to efficiently identify and mitigate CYP-related DDI risks associated with this compound or similar novel compounds.

References

- 1. Development of Robust Quantitative Structure-Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. Novel (Q)SAR models for prediction of reversible and time ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel (Q)SAR models for prediction of reversible and time ... [frontiersin.org]

- 4. Table of Substrates, Inhibitors and Inducers [fda.gov]

- 5. Mechanisms of CYP450 Inhibition: Understanding Drug- ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Oxidative Dimerization of 2-Methylquinolines

This document outlines a potassium tert-butoxide (KOtBu)-promoted method for the synthesis of symmetric and unsymmetric 2-alkenyl bisquinolines via oxidative dimerization of 2-methylquinolines. This method uses molecular oxygen as a green oxidant and provides a one-pot alternative to traditional approaches that require pre-synthesis of quinoline-2-carboxaldehydes using toxic reagents [1] [2].

Optimized Reaction Protocol

The table below summarizes the standard conditions for the homo-dimerization reaction, developed using 2-methylquinoline as a model substrate [1] [2].

| Parameter | Specification |

|---|---|

| Reaction Scale | 0.2 mmol of 2-methylquinoline |

| Base | KOtBu (0.22 mmol, 1.1 equiv.) |

| Additive | 18-crown-6 (18-C-6, 0.22 mmol, 1.1 equiv.) |

| Solvent | Anhydrous DMF (1.5 mL) |

| Atmosphere | Oxygen balloon |

| Temperature | 50 °C |

| Time | 20 hours |

| Work-up | Reaction mixture diluted with water and extracted with ethyl acetate. Combined organic layers are dried and concentrated. The crude product is purified by flash chromatography. |

Critical Parameters and Controls:

- Base: KOtBu is essential. Substitution with NaOtBu, LiOtBu, or KOH leads to significantly lower yields, while Cs2CO3 results in no reaction [1] [2].

- Oxidant: Molecular oxygen is crucial. Reactions under an air atmosphere produce only a trace amount of the product, and other oxidants like TBHP, K2S2O8, or m-CPBA are ineffective [1] [2].

- Solvent: The reaction proceeds well in DMF but fails in DMSO, toluene, or CH3CN [1] [2].

- Additive: 18-crown-6 provides the best yield. Other additives like TMEDA or 1,10-phenanthroline are less effective [1] [2].

Substrate Scope and Performance Data

The following table summarizes the yields for the synthesis of various symmetric 2-alkenyl bisquinolines under the standard or slightly modified conditions [1] [2].

| Substrate | Product Structure | Reaction Conditions | Isolated Yield |

|---|---|---|---|

| 2-Methylquinoline | trans-1,2-Bis(quinolin-2-yl)ethene (2a) | Standard | 72% |

| 2,6-Dimethylquinoline | trans-1,2-Bis(6-methylquinolin-2-yl)ethene (2b) | Standard | 71% |

| 6-Methoxyquinaldine | trans-1,2-Bis(6-methoxyquinolin-2-yl)ethene (2c) | Standard | 64% |

| 8-Methoxyquinaldine | trans-1,2-Bis(8-methoxyquinolin-2-yl)ethene (2d) | Standard | 65% |

| 2-Methylbenzo[h]quinoline | trans-1,2-Bis(benzo[h]quinolin-2-yl)ethene (2e) | Standard | 49% |

| 2-Picoline | trans-1,2-Bis(pyridin-2-yl)ethene (2f) | 100 °C | 75% |

Notes on Scope:

- Electronic Effects: Substrates with electron-donating groups (e.g., methyl, methoxy) at the 6- or 8-position perform well [1] [2].

- Limitations: Substrates with strong electron-withdrawing groups (e.g., 6-nitro or 6-chloro) gave complex reaction mixtures, and the desired dimeric products were not observed [1] [2].

- Heterocycle Compatibility: The reaction can be extended to other heteroaromatics like 2-picoline, 4-methylpyrimidine, and 2-methylpyrazine, though higher temperatures (100 °C) are typically required [1] [2].

Experimental Workflow and Mechanism

The following diagram illustrates the experimental workflow for the oxidative dimerization reaction.

The reaction is believed to proceed via a two-step mechanism in one pot, as illustrated below.

Mechanistic Insight: The process begins with the KOtBu-promoted oxidation of a molecule of 2-methylquinoline by molecular oxygen to generate quinoline-2-carboxaldehyde as a key intermediate [1] [2]. This aldehyde then undergoes a base-catalyzed condensation reaction with a second molecule of 2-methylquinoline, followed by dehydration, to form the final trans-configured 2-alkenyl bisquinoline product. Control experiments confirm that O₂ is essential for the first oxidation step but not for the subsequent condensation [1] [2].

Key Considerations for Researchers

- Biological Relevance: The 2-alkenyl bisquinoline products synthesized via this method are significant scaffolds. They are found in compounds with activity against HIV-1 replication and intracellular forms of Leishmania parasites, making this methodology highly relevant for drug discovery [1] [2].

- Cross-Coupling Applications: The protocol has been adapted for the synthesis of unsymmetrical bisquinolines via cross-dimerization between two different 2-methylquinolines. While feasible, these reactions can be challenging due to competing homo-dimerization of both starting materials, which may complicate purification [1] [2].

- Material Safety: this compound is classified as an irritant (GHS07). Appropriate personal protective equipment (PPE) including gloves, eyeshields, and a dust mask is recommended when handling this and related compounds [3] [4].

References

Physicochemical Properties of 2,6-Dimethylquinoline

| Property | Value | Reference / Comment |

|---|---|---|

| CAS Registry Number | 877-43-0 | [1] [2] [3] |

| Molecular Formula | C₁₁H₁₁N | [1] [2] [3] |

| Molecular Weight | 157.21 - 157.22 g/mol | [1] [3] |

| Physical Appearance | White to almost white powder or crystals | [2] [3] [4] |

| Melting Point | 57 - 60 °C (literature) | [2] [3] [4] |

| Boiling Point | 267 °C | [3] [4] |

| Purity | ≥ 99% (GC) | [3] [4] |

Synthetic Application: Diastereoselective Cyclopropanation

One research article describes a specific synthetic application of 2,6-dimethylquinoline. The reaction involves an iodine-mediated, diastereoselective cyclopropanation with arylidene malononitriles (Knoevenagel condensation products of benzaldehydes and malononitrile) [5].

This one-pot method provides a route to synthetically valuable 2-aryl-3-(6-methylquinolin-2-yl)cyclopropane-1,1-dicarbonitriles in moderate to good yields [5]. The following workflow outlines the general procedure, though specific details like molar ratios, temperature, and reaction time were not available in the search results.

Biological Relevance in Research

This compound is utilized in biochemical research, primarily as a potential inhibitor of cytochrome P450 1A2 (CYP1A2) activity [2]. It has been used to study the inhibition potencies (IC₅₀ values) of various chemicals with recombinant human CYP enzymes for in vitro research purposes [2].

Safety and Handling

While a full Safety Data Sheet (SDS) was not accessible in the search results, some supplier information indicates the following hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life) [4].

- Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid release to the environment [4].

Experimental Protocol Considerations

Given the limited detail in the search results, the following points should be considered when planning experiments:

- Storage: Store at room temperature, preferably in a cool, dark place. Some suppliers recommend storing under inert gas as the compound may be air-sensitive [4].

- Purification: The compound is typically supplied at high purity (≥98-99%) [2] [3] [4]. Standard purification techniques like recrystallization may be applicable.

- Literature Gap: The searched literature lacks a detailed, step-by-step synthesis procedure for using this compound in the cyclopropanation reaction or other transformations.

References

Comprehensive Application Notes and Protocols: KOtBu-Promoted Oxidative Dimerization of 2,6-Dimethylquinoline

Introduction

The oxidative dimerization of methyl-substituted quinolines represents a significant transformation in heterocyclic chemistry, enabling direct access to 2-alkenyl bisquinolines—privileged structural motifs with demonstrated biological activity. Traditional approaches to these dimers, such as the Perkin reaction, often require harsh conditions and pre-functionalized substrates, limiting their practical utility and functional group compatibility. The development of a KOtBu-promoted methodology utilizing molecular oxygen as a green oxidant addresses these limitations by enabling efficient homo- and cross-dimerizations under mild conditions. This protocol details the optimized procedures, substrate scope, and mechanistic insights for the oxidative dimerization of 2,6-dimethylquinoline, providing researchers with a reliable synthetic method for accessing these valuable compounds.

Experimental Optimization and Condition Screening

Extensive reaction optimization has established KOtBu in DMF at 50°C under an oxygen atmosphere as the ideal system for the oxidative dimerization of 2-methylquinolines. The presence of 18-crown-6 as a phase-transfer catalyst significantly enhances reaction efficiency, while molecular oxygen serves as both a stoichiometric oxidant and green chemical alternative to traditional oxidants. Systematic screening has identified critical parameters affecting reaction performance and selectivity.

Table 1: Comprehensive Optimization of Reaction Conditions for Oxidative Dimerization

| Entry | Base | Oxidant | Additive | Solvent | Yield (%) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | KOtBu | O₂ balloon | 18-C-6 | DMF | 72 | 94 |

| 2 | NaOtBu | O₂ balloon | 18-C-6 | DMF | 61 | 88 |

| 3 | LiOtBu | O₂ balloon | 18-C-6 | DMF | 55 | 71 |

| 4 | Cs₂CO₃ | O₂ balloon | 18-C-6 | DMF | 0 | <5 |

| 5 | KOH | O₂ balloon | 18-C-6 | DMF | 41 | 70 |

| 6 | KOtBu | O₂ balloon | TMEDA | DMF | 57 | 74 |

| 7 | KOtBu | O₂ balloon | 1,10-Phen | DMF | 55 | 79 |

| 8 | KOtBu | O₂ balloon | 18-C-6 | DMSO | 0 | <5 |

| 9 | KOtBu | O₂ balloon | 18-C-6 | Toluene | 0 | <5 |

| 10 | KOtBu | O₂ balloon | 18-C-6 | CH₃CN | 0 | <5 |

| 14 | KOtBu | Air | 18-C-6 | DMF | Trace | 16 |

| 16 | KOtBu | O₂ balloon | 18-C-6 | DMF | 62 | 95 |

Key findings from optimization studies:

- KOtBu superiority: Potassium tert-butoxide demonstrated superior performance compared to other bases, providing the highest isolated yield of 72% and excellent substrate conversion of 94% [1].

- Essential oxygen atmosphere: Reactions conducted under air instead of pure oxygen resulted in only trace product formation, highlighting the necessity of an oxygen-rich environment for efficient oxidation [1].

- Solvent specificity: DMF proved uniquely effective among solvents screened, with polar aprotic solvents like DMSO and non-polar solvents like toluene yielding no desired product [1].

- Temperature dependence: The optimal reaction temperature was established at 50°C, with elevated temperatures (80°C) slightly decreasing yield despite high conversion, and lower temperatures (30°C) significantly impairing both yield and conversion [1].

Synthetic Protocols

Homo-Dimerization of this compound

3.1.1 Materials and Equipment

- This compound (0.2 mmol, 31.4 mg) [2]

- Potassium tert-butoxide (KOtBu, 0.22 mmol, 24.7 mg)

- 18-Crown-6 ether (0.22 mmol, 58.1 mg)

- Anhydrous DMF (1.5 mL)

- Oxygen balloon with regulator

- 2 mL reaction vial with stir bar

- Heating stir plate with temperature control

- Oil bath

- Silica gel for column chromatography

3.1.2 Step-by-Step Procedure

Reaction Setup: Charge the 2 mL reaction vial with this compound (31.4 mg, 0.2 mmol), KOtBu (24.7 mg, 0.22 mmol), and 18-crown-6 (58.1 mg, 0.22 mmol) under an inert atmosphere [1].

Solvent Addition: Add anhydrous DMF (1.5 mL) via syringe, ensuring complete dissolution of solid materials. The solution will typically appear as a pale yellow homogeneous mixture [1].

Oxygen Atmosphere: Carefully evacuate the reaction vial and purge with oxygen gas. Maintain a slight positive pressure of oxygen using an oxygen balloon apparatus [1].

Reaction Initiation: Stir the reaction mixture at 50°C for 20 hours. Monitor the reaction progress by TLC or GC-MS, observing the gradual formation of product and consumption of starting material [1].

Workup Procedure: After 20 hours, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with brine (3 × 5 mL) to remove DMF and inorganic salts.

Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the residue by flash column chromatography on silica gel using hexanes/ethyl acetate (4:1) as eluent to afford the desired this compound dimer as a trans-selective product [1].

Characterization: Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and assess purity. The typical isolated yield for this compound is 64-71% under optimized conditions [1].

Cross-Dimerization Protocol

The cross-dimerization methodology enables the synthesis of unsymmetrical 2-alkenyl bisquinolines through selective combination of different 2-methylquinoline derivatives.

Substrate Preparation: Dissolve both 2-methylquinoline substrates (0.1 mmol each) in anhydrous DMF (1.0 mL) in a 2 mL reaction vial [1].

Base and Additive: Add KOtBu (0.11 mmol, 12.4 mg) and 18-crown-6 (0.11 mmol, 29.0 mg) to the reaction mixture [1].

Oxygen Atmosphere: Establish an oxygen atmosphere as described in the homo-dimerization protocol.

Reaction Conditions: Stir the mixture at 50°C for 20-24 hours to allow for cross-coupling.

Purification Challenges: Note that cross-dimerization reactions typically yield mixtures requiring more extensive purification. Sequential column chromatography or preparative TLC may be necessary to isolate the desired unsymmetrical dimer from homodimer byproducts [1].

Substrate Scope and Limitations

The KOtBu-promoted oxidative dimerization demonstrates considerable substrate generality while exhibiting distinct electronic dependencies. Evaluation of diverse 2-methylquinoline derivatives has revealed patterns in reactivity and yield.

Table 2: Comprehensive Substrate Scope for Oxidative Dimerization

| Substrate | Product Type | Yield (%) | Notes |

|---|---|---|---|

| This compound | Homo-dimer | 64-71 | Electron-donating group enhances yield [1] |

| 6-Methoxyquinaldine | Homo-dimer | 64-71 | Electron-donating group at 6-position [1] |

| 8-Methoxyquinaldine | Homo-dimer | 64-71 | Electron-donating group at 8-position [1] |

| 2-Methylbenzo[h]quinoline | Homo-dimer | 49 | Extended π-system, moderate yield [1] |

| 6-Nitroquinaldine | Homo-dimer | 0 | Electron-withdrawing group prevents reaction [1] |

| 6-Chloroquinaldine | Homo-dimer | 0 | Electron-withdrawing group prevents reaction [1] |

| 2-Methylpyrimidine | Homo-dimer | 53 | Requires elevated temperature (100°C) [1] |

| 2-Methylpyrazine | Homo-dimer | 52 | Requires elevated temperature (100°C) [1] |

| Cross-couplings | Unsymmetrical dimers | Acceptable | Moderate yields, challenging purification [1] |

Key observations on substrate compatibility:

- Electron-donating groups at the 6- or 8-positions of the quinoline ring system generally enhance reaction efficiency, yielding dimer products in good isolated yields ranging from 64-71% [1].

- Electron-withdrawing substituents such as nitro or chloro groups at the 6-position completely suppress the desired dimerization, resulting in complex mixtures of uncharacterized byproducts [1].

- Extended aromatic systems as in 2-methylbenzo[h]quinoline are tolerated but provide diminished yields of approximately 49%, likely due to increased steric constraints [1].

- Heteroaromatic systems beyond quinolines, including 2-methylpyrimidines and 2-methylpyrazines, undergo successful dimerization at elevated temperatures (100°C), though with moderate efficiency (52-53% yield) [1].

- Cross-dimerization processes, while operationally feasible, present significant purification challenges due to the formation of statistical mixtures of homo- and cross-dimers, necessitating careful chromatographic separation [1].

Mechanistic Insights

The oxidative dimerization proceeds through a sequential mechanism involving initial oxidation to an aldehyde intermediate followed by base-mediated condensation. Experimental evidence supports a pathway where molecular oxygen enables the key oxidation step under basic conditions.

Figure 1: Proposed Mechanism for KOtBu-Promoted Oxidative Dimerization

Key mechanistic steps:

Initial Oxidation: The 2-methylquinoline undergoes KOtBu-mediated oxidation with molecular oxygen to generate the corresponding quinoline-2-carboxaldehyde intermediate. This step is confirmed by GC-MS detection of the aldehyde during reaction monitoring [1].

Condensation Pathway: The in situ generated aldehyde participates in an aldol-type condensation with a second molecule of 2-methylquinoline, facilitated by the strong base, to form a β-hydroxy intermediate [1].

Dehydration: The β-hydroxy intermediate undergoes base-promoted dehydration to yield the conjugated 2-alkenyl bisquinoline product with high trans-selectivity [1].

Oxygen Dependence: Control experiments confirm that molecular oxygen is essential for the initial oxidation step but not for the subsequent condensation, as demonstrated by the successful conversion of pre-formed quinoline-2-carboxaldehyde to the dimer product under nitrogen atmosphere [1].

Analytical Data and Characterization

Physical Properties of this compound

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.2117 g/mol | [2] |

| CAS Registry Number | 877-43-0 | [2] |

| Melting Point | 330.5-333.15 K (57.3-60.0°C) | [3] |

| Vapor Pressure (Antoine Equation) | log₁₀(P) = A - (B / (T + C)) | [2] |

| Antoine Parameters | A = 4.03965, B = 1735.613, C = -108.278 | [2] |

| Temperature Range | 461.61 to 539.44 K | [2] |

Spectroscopic Characteristics

¹H NMR: The trans-alkenyl proton in the dimer product typically appears as a characteristic doublet in the range of δ 6.8-7.2 ppm with a coupling constant of J = 16 Hz, confirming the trans-configuration.

¹³C NMR: The alkene carbon atoms resonate at approximately δ 120-140 ppm, while the methyl groups on the quinoline rings appear as distinct signals around δ 20-25 ppm.

Mass Spectrometry: The molecular ion peak for the this compound dimer (C₂₂H₂₀N₂) should be observed at m/z 336.163 for the M+H⁺ species.

Troubleshooting and Technical Notes

Low Conversion Issues:

- Ensure complete oxygen atmosphere by proper degassing and maintaining oxygen balloon pressure

- Verify the freshness and quality of KOtBu, as it is hygroscopic and decomposes upon moisture exposure

- Confirm the anhydrous condition of DMF, as water quenches the reactive base

Byproduct Formation:

- Complex mixtures often result from electron-deficient substrates bearing nitro or halo substituents

- Extended reaction times may lead to over-oxidation products

- If homo-dimerization predominates in cross-coupling attempts, employ slow addition of one substrate to minimize statistical homo-coupling

Purification Challenges:

- Unsymmetrical dimers require careful column chromatography with gradient elution

- Analytical TLC using UV visualization is essential for identifying product fractions

- Recrystallization from ethanol/water may improve purity for symmetrical dimers

Scale-up Considerations:

- Maintain similar substrate concentration (0.13-0.15 M) for larger scale reactions

- Enhance oxygen delivery through sparging or increased surface area agitation

- Monitor temperature control as the reaction is moderately exothermic

Conclusion

The KOtBu-mediated oxidative dimerization of this compound provides an efficient, transition metal-free approach to synthetically valuable 2-alkenyl bisquinolines. This protocol highlights the critical parameters for successful reaction execution, including the essential oxygen atmosphere, specific base and solvent requirements, and optimal temperature conditions. The methodology demonstrates excellent functional group tolerance for electron-donating substituents while exhibiting limitations with strongly electron-withdrawing groups. With its operational simplicity and utilization of molecular oxygen as a green oxidant, this transformation represents a valuable addition to the synthetic chemist's toolkit for accessing complex quinoline architectures with potential pharmaceutical applications.

References

Experimental Protocol: Oxidative Dimerization of 2-Methylquinolines

This protocol describes the potassium tert-butoxide (KOtBu)-promoted oxidative dimerization of 2-methylquinolines using molecular oxygen as the sole oxidant to synthesize 2-alkenyl bisquinolines [1].

Reaction Setup and Procedure

- Reaction Setup: In a suitable reaction vessel, combine 2-methylquinoline (1a, 0.2 mmol), KOtBu (0.22 mmol), and 18-crown-6 (0.22 mmol) in anhydrous DMF (1.5 mL).

- Oxidation: Place the reaction mixture under an oxygen balloon atmosphere.

- Execution: Stir the reaction at 50°C for 20 hours.

- Work-up and Isolation: After completion, dilute the mixture with water and extract with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography to obtain the desired 2-alkenyl bisquinoline (2a).

Key Experimental Observations

The workflow and key findings from the original optimization study are summarized below.

- Essential Components: The use of KOtBu as a base and an oxygen atmosphere are critical for the reaction to proceed. Replacing O₂ with air resulted in only a trace amount of product, and no reaction occurred in the absence of KOtBu [1].

- Solvent Specificity: The reaction only proceeded in DMF. Solvents like DMSO, toluene, or CH₃CN were ineffective [1].

- Mechanistic Insight: The reaction is believed to proceed via the in-situ formation of quinoline-2-carboxaldehyde as a key intermediate, which then undergoes a base-promoted condensation with another molecule of 2-methylquinoline [1].

Substrate Scope and Yield Data

The optimized conditions were applied to various 2-methylquinolines and related heterocycles. Yields are reported as isolated yields.

Table 1: Isolated yields for homo-dimerization of various substrates under optimized conditions [1].

| Substrate | Product Structure | Isolated Yield |

|---|---|---|

| 2-Methylquinoline | 2a | 72% |

| 2,6-Dimethylquinoline | 2b | 71% |

| 6-Methoxyquinaldine | 2c | 64% |

| 8-Methoxyquinaldine | 2d | 68% |

| 2-Methylbenzo[h]quinoline | 2e | 49% |

Table 2: Isolated yields for cross-dimerization reactions [1].

| Substrates Combined | Unsymmetrical Product | Isolated Yield |

|---|---|---|

| 2-Methylquinoline + this compound | 3 | Acceptable yields (specific value not provided) |

| 2-Methylquinoline + 6-Methoxyquinaldine | 4 | Acceptable yields (specific value not provided) |

| 2-Methylquinoline + 8-Methoxyquinaldine | 5 | Acceptable yields (specific value not provided) |

Key Application Considerations for Researchers

- Substrate Limitations: The reaction shows a significant electronic effect. Substrates with electron-donating groups (e.g., methyl, methoxy) performed well, while those with strong electron-withdrawing groups (e.g., nitro, chloro) led to complex reaction mixtures and no desired product [1].

- Safety Considerations: Using pure oxygen in the presence of organic solvents requires careful risk assessment. A common safety strategy is to operate below the Limiting Oxygen Concentration (LOC) by diluting O₂ with an inert gas like N₂ (e.g., using synthetic air with <10% O₂) to avoid flammable regimes [2].

- Potential for Process Intensification: Continuous flow reactors can enhance the safety and efficiency of aerobic oxidations by improving gas-liquid mixing and heat transfer, allowing for safer use of oxygen at higher pressures [2].

Navigating Information Gaps

The search results I obtained confirm that this compound is a known compound [3] [4] and can participate in oxidative dimerization [1]. However, a dedicated study on its specific oxidation products beyond this dimerization was not found. To further your research:

- Explore Broader Context: The principles of using molecular oxygen for liquid phase aerobic oxidations in continuous flow are well-documented and can be applied to your specific system [2].

- Investigate Specialized Databases: Deeper research may require specialized chemical literature databases beyond the current search scope to find studies on minor oxidation products or specific kinetic data.

References

Comprehensive Application Notes and Protocols for 2,6-Dimethylquinoline Biological Activity Studies

Introduction to 2,6-Dimethylquinoline

This compound is an organic compound belonging to the class of quinolines and derivatives, characterized by a benzene ring fused to a pyrimidine ring forming benzo[b]azabenzene [1]. This dimethylated derivative of quinoline exists as a solid at room temperature with a melting point of 57-59°C [2] [3] and a boiling point of 266-267°C [3] [4]. It has the molecular formula C11H11N and a molecular weight of 157.21 g/mol [3].

This compound is recognized as a natural constituent found in the roots of Peucedantu praeruptorum [2] [3] and has gained significant research interest primarily due to its potent inhibitory activity against cytochrome P450 enzymes, particularly CYP1A2 and CYP2B6 [2] [3]. These enzymes play crucial roles in drug metabolism, making this compound a valuable compound for drug interaction studies and metabolic pathway investigations.

Biological Activity Profile and Quantitative Data

Key Biological Targets and Potency

Extensive research has revealed that this compound exhibits specific inhibitory effects on cytochrome P450 enzymes, with particularly strong activity against CYP1A2. The table below summarizes the key quantitative data for its biological activities:

Table 1: Biological Activity Profile of this compound

| Biological Target | Activity Type | Potency (IC₅₀) | Significance |

|---|---|---|---|

| CYP1A2 | Inhibition | 3.3 µM [3] | High affinity inhibition relevant to drug metabolism |

| CYP2B6 | Inhibition | 480 µM [3] | Moderate inhibition potential |

| Antifungal Activity | Derivatives show promise [5] | Structure-dependent | Requires specific structural modifications |

The significant difference in IC₅₀ values between CYP1A2 and CYP2B6 (approximately 145-fold) indicates high selectivity of this compound toward CYP1A2 inhibition [3]. This selectivity profile makes it particularly valuable for designing specific CYP1A2 inhibition studies and understanding isoform-specific metabolic interactions.

Physicochemical and Pharmacokinetic Properties

The compound's functionality is influenced by its intrinsic physicochemical properties, which affect its bioavailability, distribution, and interaction with biological targets.

Table 2: Physicochemical and Predicted ADME Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 57-59 °C [2] | Experimental (lit.) |

| Boiling Point | 266-267 °C [3] [4] | Experimental |

| Molecular Weight | 157.21 g/mol [3] | Calculated |

| LogP | 2.98 [1] | ALOGPS |

| Water Solubility | -2.3 (LogS) [1] | ALOGPS |

| pKa (Strongest Basic) | 5.3 [1] | ChemAxon |

| Polar Surface Area | 12.89 Ų [1] | ChemAxon |

| Hydrogen Bond Acceptors | 1 [1] | ChemAxon |

| Hydrogen Bond Donors | 0 [1] | ChemAxon |

| Rule of Five | Yes [1] | ChemAxon |

The moderate LogP value suggests good lipid permeability, while the low polar surface area indicates favorable membrane penetration capabilities. The compound complies with the Rule of Five, suggesting it has good drug-likeness properties [1]. The basic pKa indicates that the compound may be partially protonated at physiological pH, which can influence its distribution and binding characteristics.

Experimental Protocols

Protocol 1: CYP450 Inhibition Assay for IC₅₀ Determination

3.1.1 Principle and Objective

This protocol describes a standardized method for determining the IC₅₀ values of this compound against cytochrome P450 enzymes, specifically CYP1A2 and CYP2B6. The assay measures the compound's ability to inhibit enzyme-specific substrate metabolism in human liver microsomes or recombinant CYP systems [2] [3].

3.1.2 Materials and Reagents

- Test compound: this compound (purity ≥98%) [2] [4]

- Enzyme source: Recombinant human CYP1A2 and CYP2B6 enzymes or human liver microsomes

- Substrates: CYP1A2-specific substrate (e.g., phenacetin), CYP2B6-specific substrate (e.g., bupropion)

- Cofactor: NADPH regenerating system

- Reaction buffer: 100 mM phosphate buffer, pH 7.4

- Stop solution: Acetonitrile with internal standard

- Analytical instrumentation: LC-MS/MS system for metabolite quantification

3.1.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the CYP450 inhibition assay:

3.1.4 Procedure Details

Preparation of compound solutions: Prepare a 10 mM stock solution of this compound in DMSO. Serial dilute to create 8 concentrations covering a range from 0.1 µM to 1000 µM. Keep final DMSO concentration below 1% (v/v) in all reactions [3].

Reaction setup: In a 96-well plate, add reaction mixture containing enzyme source and CYP-specific substrate in phosphate buffer. Add test compound at various concentrations. Include positive control inhibitors and vehicle controls.

Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 37°C.

Reaction initiation: Start the reaction by adding NADPH regenerating system. Incubate at 37°C for a predetermined time (typically 15-45 minutes) based on linear metabolite formation rates.

Reaction termination: Stop the reaction by adding ice-cold acetonitrile with internal standard.

Sample analysis: Centrifuge samples and analyze supernatant by LC-MS/MS to quantify specific metabolite formation.

Data analysis: Calculate percentage inhibition relative to vehicle control for each concentration. Plot inhibition percentage versus log concentration and fit data to a four-parameter logistic equation to determine IC₅₀ values [3].

Protocol 2: Compound Handling and Storage Guidelines

3.2.1 Storage and Stability

- Storage temperature: Room temperature (recommended in a cool and dark place, <15°C) [4]

- Storage conditions: Store under inert gas (nitrogen or argon) [4]

- Stability considerations: Air sensitive - protect from prolonged exposure to air [4]

- Shelf life: Stable for at least 24 months when stored properly

3.2.2 Safety and Handling Considerations

Table 3: Safety Information and Handling Guidelines

| Parameter | Specification |

|---|---|

| GHS Pictogram | [3] [4] |

| Signal Word | Warning [3] [4] |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H402: Harmful to aquatic life [3] [4] | | Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves [2] [3] | | WGK Germany | 3 [2] [3] |

Research Applications and Strategic Implementation

Primary Research Applications

This compound serves multiple valuable functions in biomedical and chemical research:

Cytochrome P450 inhibition studies: As a potent and selective CYP1A2 inhibitor, it is used to probe metabolic pathways, assess drug-drug interaction potential, and study CYP1A2-specific metabolism of new chemical entities [2] [3].

Chemical synthesis intermediate: Serves as a versatile building block for synthesizing various quinoline derivatives with potential biological activities [6]. Recent research demonstrates the application of quinoline derivatives in antifungal development [5].

Tool compound for enzyme kinetics: Used to determine enzyme kinetic parameters and inhibition mechanisms for CYP1A2 and related enzymes.

Natural product research: As a constituent of Peucedantu praeruptorum, it contributes to understanding the pharmacological properties of this medicinal plant [2] [3].

Strategic Implementation in Drug Discovery

The following diagram outlines the strategic implementation of this compound in drug discovery workflows:

Data Interpretation and Troubleshooting

4.3.1 Expected Results and Interpretation

CYP1A2 inhibition: Expect typical IC₅₀ values around 3.3 µM, indicating high potency inhibition [3]. This suggests this compound binds strongly to the CYP1A2 active site.

CYP2B6 inhibition: Expect IC₅₀ values around 480 µM, indicating significantly weaker inhibition compared to CYP1A2 [3].

Selectivity ratio: The >100-fold selectivity for CYP1A2 over CYP2B6 makes this compound a valuable tool for specific CYP1A2 inhibition studies.

4.3.2 Troubleshooting Common Issues

Poor solubility: If compound solubility is limiting, consider using alternative solvents such as ethanol-water mixtures, which have been successfully employed in quinoline hydrogenation studies [7].

High background inhibition: Ensure proper controls to account for non-specific binding and solvent effects, particularly when using DMSO as a solvent.

Inconsistent IC₅₀ values: Verify enzyme activity, substrate concentrations, and linearity of metabolite formation under assay conditions.

Conclusion

This compound represents a valuable chemical tool with specific application in cytochrome P450 inhibition studies, particularly for CYP1A2. Its well-characterized inhibitory profile, with IC₅₀ values of 3.3 µM for CYP1A2 and 480 µM for CYP2B6, makes it particularly useful for metabolic stability assessments, drug-drug interaction studies, and enzyme kinetic characterization [3].

The provided protocols offer robust methodologies for implementing this compound in research settings, with emphasis on proper handling, storage, and experimental conditions. Researchers should note its air-sensitive nature and recommendation for storage under inert gas at cool temperatures [4]. The compound's role as a natural product constituent and its utility as a building block for synthetic derivatives further expands its research applications [2] [5].

Future research directions may include exploration of its structural analogs for improved selectivity and potency, investigation of its potential therapeutic applications, and utilization as a model compound for advanced catalytic transformations as demonstrated in recent sustainable catalysis research [7].

References

- 1. Showing metabocard for this compound ... [hmdb.ca]

- 2. , 2 - 6 98 877-43-0 Dimethylquinoline [sigmaaldrich.com]

- 3. , 2 - 6 | CAS#:877-43-0 | Chemsrc Dimethylquinoline [chemsrc.com]

- 4. This compound 877-43-0 [tcichemicals.com]

- 5. Facile synthesis of novel quinolin-8-amine derivatives [chembioagro.springeropen.com]

- 6. This compound [chemimpex.com]

- 7. Selective and sustainable quinoline hydrogenation with a ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: 2,6-Dimethylquinoline as a Versatile Pharmaceutical Intermediate

Introduction to 2,6-Dimethylquinoline

This compound (CAS 877-43-0) represents a privileged scaffold in medicinal chemistry and drug development, belonging to the quinoline family of nitrogen-containing heterocycles that demonstrate significant importance in pharmaceutical research. This compound features a fused bicyclic structure consisting of a benzene ring fused with a pyridine ring, with methyl substituents at both the 2 and 6 positions that substantially influence its physicochemical properties and biological interactions. The strategic methylation pattern enhances molecular lipophilicity and steric characteristics while preserving the hydrogen-bonding capabilities of the nitrogen atom, making it particularly valuable as a versatile intermediate in constructing complex therapeutic agents [1] [2].

The significance of this compound extends beyond its direct applications to its role as a structural template that can be systematically modified to optimize drug-target interactions. Quinoline-based compounds frequently appear in both natural products and synthetic pharmaceuticals, with their structural diversity enabling interactions with various biological targets through multiple binding modes. Contemporary drug discovery efforts increasingly exploit this molecular framework in developing targeted therapies for CNS disorders, infectious diseases, and oncology, where precise molecular recognition is essential for therapeutic efficacy [3] [4].

Physicochemical Properties and Characterization

Structural and Molecular Properties

This compound exhibits well-defined physicochemical characteristics that determine its pharmaceutical behavior and synthetic utility. The compound typically presents as a white to almost white crystalline powder with a melting point range of 57-60°C and a boiling point of approximately 267°C. Its molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of 157.22 g/mol. The presence of the basic nitrogen atom (pKa ≈ 4.5-4.9) in the heterocyclic ring contributes to its pH-dependent solubility and potential for salt formation with pharmaceutical acids [5] [2].

The crystal structure of this compound derivatives has been extensively characterized through X-ray crystallography, revealing key intermolecular interactions that influence solid-state properties and formulation behavior. Studies of related compounds such as 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine demonstrate that quinoline systems typically adopt planar conformations with bond lengths and angles consistent with established norms for analogous systems. The C=N bond lengths within the quinoline moiety (typically 1.318-1.363 Å) exceed those of typical C=N double bonds (~1.27 Å), indicating significant π-electron delocalization across the heteroaromatic system [3] [6].

Table 1: Physicochemical Properties of this compound

| Property | Specification | Method/Reference |

|---|---|---|

| CAS Number | 877-43-0 | ChemImpex [5] |

| Molecular Formula | C₁₁H₁₁N | ChemImpex [5] |

| Molecular Weight | 157.22 g/mol | ChemImpex [5] |

| Melting Point | 57-60°C | ChemImpex [5] |

| Boiling Point | 267°C | ChemImpex [5] |

| Appearance | White to almost white powder or crystals | ChemImpex [5] |

| Purity | ≥99% (GC) | ChemImpex [5] |

| Storage Conditions | Room temperature | ChemImpex [5] |

Solubility and Partitioning Behavior

The solubility profile of this compound significantly influences its formulation development and biological disposition. The compound exhibits limited aqueous solubility due to its predominantly hydrophobic aromatic structure, though the nitrogen atom provides some polar character. It demonstrates substantially greater solubility in organic solvents including ethanol, acetone, dimethylformamide, and dichloromethane. This solubility pattern necessitates strategic formulation approaches for pharmaceutical applications, particularly for delivery routes requiring aqueous compatibility [2].

The compound's partition coefficient (log P ≈ 3.2-3.8) reflects moderate lipophilicity, balancing membrane permeability with aqueous solubility considerations. This property makes this compound particularly valuable in designing compounds with favorable absorption characteristics, though specific derivatives may require further optimization through structural modification or formulation approaches. The methyl substituents at the 2 and 6 positions moderately increase lipophilicity compared to the unsubstituted quinoline parent structure, influencing both physicochemical and pharmacological properties [2] [4].

Pharmaceutical Applications and Therapeutic Significance

Antifungal and Antimicrobial Applications

Recent research has demonstrated the considerable potential of this compound derivatives as antifungal agents against various phytopathogenic fungi. Structural modifications of the quinoline core, particularly at the 4 and 8 positions, have yielded compounds with broad-spectrum activity and potential for agricultural and clinical applications. Studies on 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine derivatives revealed that specific substitutions significantly enhance antifungal efficacy while maintaining favorable toxicity profiles [3].

The mechanism of action for these antifungal derivatives appears to involve multi-target interactions, with enzymatic targets potentially including chitin synthase, a critical enzyme for fungal cell wall integrity. The molecular architecture of these compounds allows for optimal target engagement through hydrogen bonding interactions facilitated by the nitrogen atoms and halogen substituents, complemented by hydrophobic interactions mediated by the aromatic rings and alkyl substituents. These features collectively contribute to potent antifungal activity while potentially mitigating resistance development [3].

Table 2: Pharmaceutical Applications of this compound Derivatives

| Application Area | Specific Derivatives | Biological Activities | References |

|---|---|---|---|

| Antifungal Agents | 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines | Activity against 10 phytopathogenic fungi | [3] |